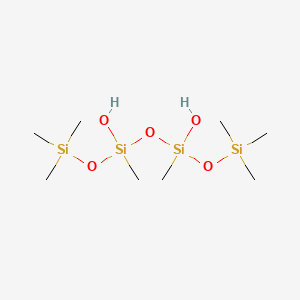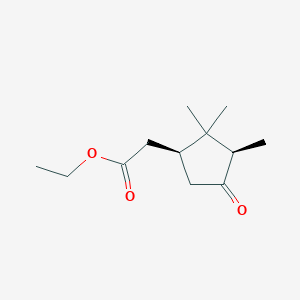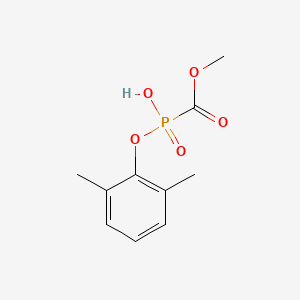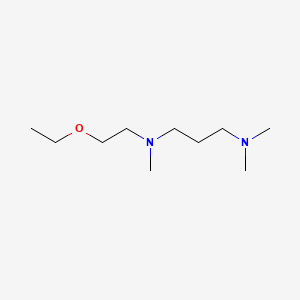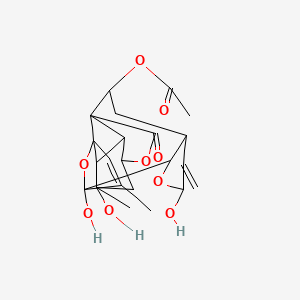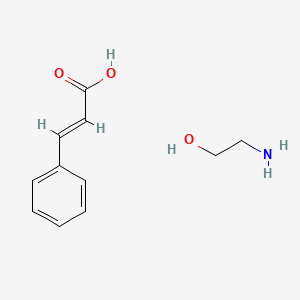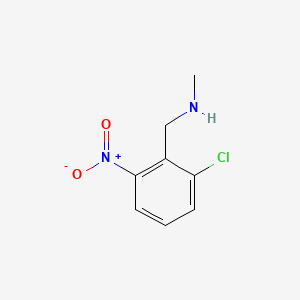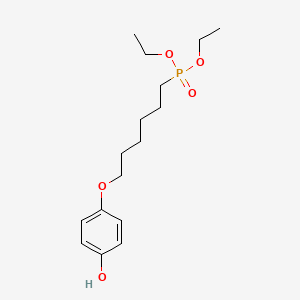
Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester is an organophosphorus compound that features a phosphonic acid group bonded to a hexyl chain substituted with a hydroxyphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester typically involves the esterification of phosphonic acid derivatives with appropriate alcohols. One common method involves the reaction of 6-(4-hydroxyphenoxy)hexanol with diethyl phosphite under acidic conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the development of flame retardants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenoxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phosphonic acid group can mimic phosphate groups, interfering with phosphorylation processes in biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, dimethyl ester
- Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, dibutyl ester
- Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diphenyl ester
Uniqueness
Phosphonic acid, (6-(4-hydroxyphenoxy)hexyl)-, diethyl ester is unique due to its specific ester groups, which influence its solubility, reactivity, and biological activity. The diethyl ester groups provide a balance between hydrophilicity and lipophilicity, making it suitable for various applications in different environments.
Eigenschaften
CAS-Nummer |
89210-98-0 |
|---|---|
Molekularformel |
C16H27O5P |
Molekulargewicht |
330.36 g/mol |
IUPAC-Name |
4-(6-diethoxyphosphorylhexoxy)phenol |
InChI |
InChI=1S/C16H27O5P/c1-3-20-22(18,21-4-2)14-8-6-5-7-13-19-16-11-9-15(17)10-12-16/h9-12,17H,3-8,13-14H2,1-2H3 |
InChI-Schlüssel |
GOVRUDUDKKLLTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCCCCOC1=CC=C(C=C1)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


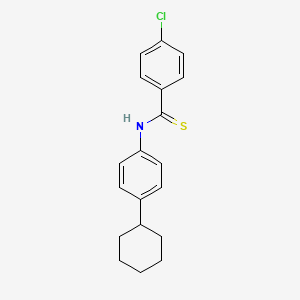

![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)

